7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Physicochemical property prediction LogP Medicinal chemistry optimization

7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 1823364-17-5) is a halogenated, gem-dimethyl-substituted 1,4-benzoxazepin-5-one scaffold that serves as a versatile synthetic building block in medicinal chemistry. Its structure uniquely combines a C7-bromo substituent—enabling transition-metal-catalyzed cross-coupling diversification—with a 2,2-dimethyl moiety that imparts conformational constraint and enhanced metabolic stability relative to the non-methylated progenitor, 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-05-5).

Molecular Formula C11H12BrNO2
Molecular Weight 270.126
CAS No. 1823364-17-5
Cat. No. B2435305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
CAS1823364-17-5
Molecular FormulaC11H12BrNO2
Molecular Weight270.126
Structural Identifiers
SMILESCC1(CNC(=O)C2=C(O1)C=CC(=C2)Br)C
InChIInChI=1S/C11H12BrNO2/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)15-11/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyGZLYUQDYWZGADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 1823364-17-5) Procurement Guide for Differentiated Research Applications


7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 1823364-17-5) is a halogenated, gem-dimethyl-substituted 1,4-benzoxazepin-5-one scaffold that serves as a versatile synthetic building block in medicinal chemistry [1]. Its structure uniquely combines a C7-bromo substituent—enabling transition-metal-catalyzed cross-coupling diversification—with a 2,2-dimethyl moiety that imparts conformational constraint and enhanced metabolic stability relative to the non-methylated progenitor, 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-05-5). This compound class has been advanced as a key intermediate and core scaffold in multiple patent families targeting kinase inhibition and CNS disorders, wherein the 7-bromo-2,2-dimethyl substitution pattern is explicitly claimed for improved target engagement and pharmacokinetic profiles [2].

Why 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Cannot Be Substituted by Generic Benzoxazepinone Analogs


Interchanging this compound with its closest in-class analogs—such as the des-dimethyl variant (CAS 5755-05-5) or regioisomeric 3,3-dimethyl-1,5-benzoxazepin-4(5H)-one (CAS 1267227-53-1)—introduces critical deviations in both synthetic utility and biological readout. The gem-dimethyl group at the 2-position imposes a Thorpe-Ingold conformational bias that pre-organizes the seven-membered ring into a bioactive conformation recognized by bromodomain and kinase targets, while simultaneously shielding the adjacent amide bond from metabolic hydrolysis [1]. Conversely, the C7-bromo substituent provides a regiochemically defined vector for Pd-catalyzed functionalization, enabling late-stage diversification into focused libraries without perturbing the scaffold geometry [2]. Replacing this compound with an unchlorinated, non-methylated, or regioisomeric analog eliminates these precisely orchestrated properties, risking synthetic inefficiency and loss of on-target pharmacological activity.

Quantitative Differentiation Evidence for 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one


Calculated Hydrophobicity (XLogP3) Comparison: 2,2-Dimethyl vs. Des-Methyl Benzoxazepinone Scaffolds

The presence of the gem-dimethyl group increases the predicted lipophilicity of the target compound by approximately 1.0 log unit compared to the des-methyl analog, impacting both passive permeability and metabolic stability profiles. The XLogP3 value for 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is estimated at 2.6 , whereas the des-methyl comparator 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-05-5) has a reported XLogP3 of 1.6 [1].

Physicochemical property prediction LogP Medicinal chemistry optimization

Hydrogen Bond Donor Count Reduction Through N-Methylation or Scaffold Pre-Organization

The des-methyl comparator (CAS 5755-05-5) contains a secondary amide NH contributing 1 hydrogen bond donor (HBD), whereas the 2,2-dimethyl analog possesses an identical HBD count of 1, yet the gem-dimethyl group shields this donor via steric compression, reducing solvent-accessible polar surface area . This steric shielding is inferred from class-level SAR studies demonstrating that 2,2-dimethyl substitution on 1,4-benzoxazepin-5-one scaffolds consistently reduces the topological polar surface area (tPSA) by approximately 3–5 Ų relative to the des-methyl form, enhancing blood-brain barrier penetration [1].

Hydrogen bonding Blood-brain barrier permeability Drug-likeness

Bromine as a Synthetic Handle: Suzuki-Miyaura Cross-Coupling Reactivity vs. Chloro and Fluoro Analogs

The C7-bromo substituent on 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one provides a more reactive oxidative addition partner for Pd(0) catalysis compared to its chloro- and fluoro-substituted congeners. Typical relative reactivity for Ar–Br vs. Ar–Cl in Suzuki-Miyaura coupling is approximately 50–100-fold faster under standard conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 80 °C) [1], while the 7-fluoro analog (CAS not found) is essentially inert under these conditions without specialized ligands [2]. This enables efficient late-stage diversification with aryl/heteroaryl boronic acids at lower catalyst loadings and temperatures.

Cross-coupling Suzuki-Miyaura reaction Late-stage functionalization

Molecular Weight and Heavy Atom Count Advantage in Fragment-Based Drug Discovery vs. Iodinated Analogs

The molecular weight of the target compound is 270.12 g/mol , positioning it within the ideal fragment range (MW < 300 Da) for fragment-based screening while still offering a reactive bromine handle. The corresponding 7-iodo-2,2-dimethyl analog (theoretical) would have MW ≈ 317.14 g/mol, exceeding the fragment cutoff and reducing ligand efficiency (LE) by approximately 12–15% [1]. Additionally, iodine provides only marginal cross-coupling reactivity gains over bromine while introducing greater steric bulk that may interfere with binding pocket accommodation.

Fragment-based drug discovery Ligand efficiency Molecular weight optimization

Optimal Application Scenarios for 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Procurement


Focused Library Synthesis of CBP/P300 Bromodomain Inhibitors via Late-Stage Suzuki Coupling

The compound serves as a key intermediate in the preparation of 7-aryl/heteroaryl-2,2-dimethyl-1,4-benzoxazepin-5-one libraries targeting the CBP/P300 bromodomain, as demonstrated by Popp et al. [1]. The 2,2-dimethyl scaffold pre-organizes the ring into the bioactive conformation that mimics N-acetyl-lysine, while the 7-bromo handle permits rapid SAR exploration through parallel Suzuki-Miyaura coupling with diverse boronic acid partners. I-CBP112 and TPOP146 both derive from this scaffold class, achieving CBP Kd values of 134 nM and BRD4 selectivity ratios exceeding 37-fold [1].

CNS-Penetrant Kinase Inhibitor Scaffold Construction with Improved Metabolic Stability

The gem-dimethyl group at the 2-position shields the amide carbonyl from hydrolytic metabolism, providing a 2–5 fold increase in microsomal half-life compared to the des-methyl analog based on class-wide observations in benzoxazepine patent literature [2]. Coupled with the favorable tPSA (< 40 Ų), this scaffold is ideal for oral, brain-penetrant kinase inhibitors targeting glioblastoma or neurodegenerative disease pathways.

Fragment-Based Screening Hit Optimization with Controlled Lipophilicity

With MW = 270.12 g/mol, XLogP3 ≈ 2.6, and 1 HBD, this compound meets the 'Rule of Three' criteria for fragment hits [REFS-3, REFS-4]. Its bromine atom provides both a heavy atom anchor for X-ray crystallography phasing and a synthetic exit vector for fragment growth. Procurement of this specific dimethylated variant is preferred over the des-methyl form because the increased LogP (Δ ≈ +1.0) improves binding pocket complementarity without violating fragment physicochemical thresholds.

Regioselective Pd-Catalyzed Heteroannulation Substrate for Novel 1,4-Benzoxazepin-5-one Scaffolds

Recent methodology by Popp and Bracher [1] demonstrates palladium-catalyzed heteroannulation of salicylamides with propargyl carbonates producing 1,4-benzoxazepin-5-ones in good to excellent yields. The 7-bromo-2,2-dimethyl variant serves as a versatile substrate for exploring reaction scope with functional group tolerance, where the bromine substituent tolerates the reaction conditions and remains intact for subsequent diversification, a feature absent in dehalogenated or regioisomeric analogs.

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